4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde
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Overview
Description
4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a cyclopropylmethoxy group at the 4-position and a methoxy group at the 3-position, along with an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde as the starting material.
Cyclopropylmethylation: The 4-methoxybenzaldehyde undergoes cyclopropylmethylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Purification: The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy and cyclopropylmethoxy groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde
4-Methoxybenzaldehyde
3-Methoxy-4-hydroxybenzaldehyde
This comprehensive overview provides a detailed understanding of 4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12-6-10(7-13)4-5-11(12)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTJQWWHKOCQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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